molecular formula C13H20N2 B060367 (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine CAS No. 169750-99-6

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No. B060367
M. Wt: 204.31 g/mol
InChI Key: ZSIUSRJKSLXIJH-ZDUSSCGKSA-N
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Description

Synthesis Analysis

Stereoselective synthesis is a key approach in generating chiral compounds like (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine. A notable example is the synthesis of related chiral pyrrolidines, which involves catalytic asymmetric hydrogenation and S(N)2 substitution reactions, demonstrating the complexity and efficiency required in synthesizing such molecules (Lall et al., 2012).

Molecular Structure Analysis

The crystal structure of compounds closely related to (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine reveals intricate details about their spatial configuration. For instance, the analysis of ethyl (2S,2'R)-1'-benzyl-3-oxo-3H-dispiro[1-benzothiophene-2,3'-pyrrolidine-2',11''-indeno[1,2-b]quinoxaline]-4'-carboxylate showcases twisted conformations and intermolecular interactions (Govindaraj et al., 2015).

Chemical Reactions and Properties

Various chemical reactions involving pyrrolidine derivatives highlight their reactivity and utility in synthesizing complex molecules. For example, the intramolecular cycloaddition reactions demonstrate the versatility of pyrrolidines in forming cyclic structures with potential pharmacological activities (He, 2010).

Physical Properties Analysis

The physical properties of chiral pyrrolidine compounds are influenced by their molecular structure. Studies on compounds like 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate provide insights into the conformational preferences and intermolecular interactions, which are crucial for understanding the physical properties of these molecules (He, 2010).

Chemical Properties Analysis

The chemical properties of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine and its analogs can be elucidated through studies on their reactivity and interaction with various chemical reagents. For instance, the reaction of pyrrolidine-2,4-diones with ethyl (arylimino)acetates in the presence of Lewis acids highlights the reactivity of pyrrolidine derivatives towards acylation, a key reaction in modifying the chemical properties of these molecules (Lu & Shi, 2007).

Scientific Research Applications

Antibacterial Activity

A study reported the synthesis of an unexpected product, closely related to the target compound, which exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (Angelov, Terziyska, & Georgiev, 2023).

Synthetic Applications in Pharmaceuticals

Another research focused on the stereoselective synthesis of an intermediate crucial for the preparation of a fluoroquinolone antibiotic, indicating the role of related compounds in synthesizing treatments for respiratory tract infections, including those caused by multidrug-resistant organisms (Lall et al., 2012).

Catalysis and Organic Synthesis

The synthesis of pyrrolidine derivatives, involving catalysis and enantioselective reactions, showcases the utility of related compounds in creating complex molecular architectures. These methodologies have potential applications in the synthesis of bioactive molecules and natural products (Yang et al., 2009).

Enzymatic Synthesis

Research into the enzymatic reduction of N-benzyl-3-pyrrolidinone to its alcohol form by Devosia riboflavina highlights the importance of these compounds as intermediates in the biosynthesis of chiral building blocks for pharmaceuticals (Kizaki et al., 2008).

Histamine Receptor Antagonists

Compounds structurally related to the query have been synthesized and evaluated as potent histamine-3 receptor antagonists, suggesting potential applications in the development of treatments for neurological disorders (Zhou et al., 2012).

Safety And Hazards

“(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine” is classified as dangerous and causes severe skin burns and eye damage . It should be stored under inert gas . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

Future Directions

The future directions for “(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine” and similar compounds lie in their potential use in drug discovery. Pyrrolidine derivatives are versatile scaffolds for creating novel biologically active compounds . They can be used to design new compounds with different biological profiles, contributing to the treatment of various diseases .

properties

IUPAC Name

(3S)-1-benzyl-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIUSRJKSLXIJH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494267
Record name (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine

CAS RN

169750-99-6
Record name (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine
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